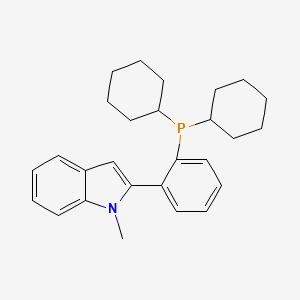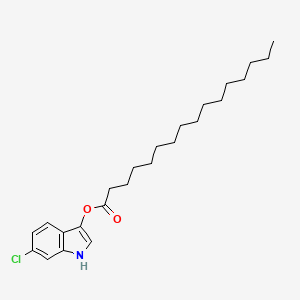
2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole
Vue d'ensemble
Description
This compound is likely a phosphine ligand, which are commonly used in palladium-catalyzed cross-coupling reactions . The presence of the indole and phenyl groups could potentially influence the reactivity and selectivity of these reactions.
Molecular Structure Analysis
The molecular structure of this compound would consist of an indole group, a phenyl group, and a dicyclohexylphosphine group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
As a phosphine ligand, this compound could be used in various palladium-catalyzed cross-coupling reactions . The exact reactions and their mechanisms would depend on the other reactants and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . As a phosphine ligand, it would likely be air-stable and electron-rich .Applications De Recherche Scientifique
Chemical Synthesis
This compound, also known as CM-Phos, is a ligand used in Palladium-catalyzed cross-coupling reactions . These reactions are crucial for forming carbon-carbon or carbon-heteroatom bonds, which are fundamental in creating complex organic molecules. CM-Phos ligand derivatives have been successful catalysts for these types of reactions .
Material Science
In material science, CM-Phos is suitable for various coupling reactions such as Buchwald-Hartwig cross coupling , Suzuki-Miyaura coupling , Stille coupling , Sonogashira coupling , Negishi coupling , Heck coupling , and Hiyama coupling . These reactions are essential for creating new materials with desired properties by linking different molecular fragments .
Protein-Ligand Interaction Studies
The related compound “2-(Dicyclohexylphosphino)biphenyl” serves as a model for studying protein-ligand interactions, which can provide insights into small molecule effects on protein folding. This application is vital for understanding biological processes and designing drugs .
Mécanisme D'action
Target of Action
It’s known that this compound is a type of phosphine ligand , which are often used in palladium catalysis during cross-coupling reactions .
Mode of Action
As a phosphine ligand, this compound likely interacts with its targets by donating electron density to a central metal atom, such as palladium, in a catalytic complex . This interaction enhances the reactivity of the catalyst, enabling it to facilitate various types of cross-coupling reactions .
Result of Action
The primary result of this compound’s action is the facilitation of cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be air-stable , suggesting that it can maintain its reactivity in the presence of oxygen.
Orientations Futures
Propriétés
IUPAC Name |
dicyclohexyl-[2-(1-methylindol-2-yl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34NP/c1-28-25-18-10-8-12-21(25)20-26(28)24-17-9-11-19-27(24)29(22-13-4-2-5-14-22)23-15-6-3-7-16-23/h8-12,17-20,22-23H,2-7,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJAHDIIEPTASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648577 | |
| Record name | 2-[2-(Dicyclohexylphosphanyl)phenyl]-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1067883-58-2 | |
| Record name | 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067883-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Dicyclohexylphosphanyl)phenyl]-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole (CM-phos) and what is it primarily used for?
A1: 2-[2-(Dicyclohexylphosphino)phenyl]-1-methyl-1H-indole, also known as CM-phos, is an organophosphorus compound that acts as a ligand in palladium-catalyzed cross-coupling reactions. [, ] It is primarily used to facilitate the formation of carbon-nitrogen bonds, a crucial transformation in organic synthesis.
Q2: How does CM-phos contribute to the effectiveness of palladium-catalyzed cross-coupling reactions?
A2: CM-phos acts as a supporting ligand for palladium, forming a complex that enhances the catalytic activity of the metal. [] The steric and electronic properties of CM-phos influence the reactivity and selectivity of the palladium catalyst, enabling it to efficiently promote the coupling of various aryl tosylates and mesylates with a wide range of nucleophiles, including amines. [, ]
Q3: Can you provide an example of a specific reaction where CM-phos has shown significant utility?
A3: CM-phos has proven highly effective in the synthesis of functionalized flavones, a class of compounds with diverse biological activities. Researchers successfully employed a Pd(OAc)2/CM-phos catalyst system to couple tosyloxy- and mesyloxyflavones with various nucleophiles, achieving good to excellent yields. [] This methodology highlights the versatility of CM-phos in constructing complex molecules from readily available starting materials.
Q4: Are there any advantages of using CM-phos over other ligands in palladium-catalyzed cross-coupling reactions?
A4: While a direct comparison depends on the specific reaction conditions and substrates, CM-phos offers certain advantages: * Broad substrate scope: CM-phos effectively facilitates the coupling of various aryl tosylates and mesylates with different nucleophiles, including challenging substrates like primary and secondary amines, anilines, and NH-bearing heterocycles. [] * High activity: The Pd(OAc)2/CM-phos system demonstrated high catalytic activity, allowing for low catalyst loadings (as low as 0.1 mol% Pd) in some cases. []* Functional group tolerance: This catalyst system tolerates a wide range of functional groups, simplifying the synthesis of complex molecules without requiring extensive protecting group strategies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1360879.png)








